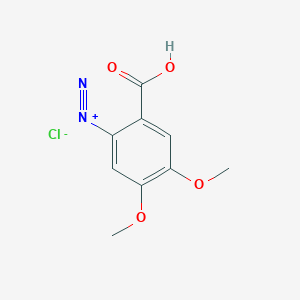
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound is notable for its carboxylic acid and methoxy substituents, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 2-Carboxy-4,5-dimethoxyaniline. The process generally includes the following steps:
Nitration: The starting material, 2,5-dimethoxybenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2-Carboxy-4,5-dimethoxyaniline.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar steps but on a larger scale. The process is carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and pH.
化学反応の分析
Types of Reactions
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride (for chlorination) or potassium iodide (for iodination) are commonly used.
Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite or hypophosphorous acid can be used to reduce the diazonium group.
Major Products
Substitution: Products include halogenated derivatives or hydroxylated compounds.
Coupling: Azo compounds, which are often brightly colored and used as dyes.
Reduction: The corresponding amine, 2-Carboxy-4,5-dimethoxyaniline.
科学的研究の応用
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can participate in electrophilic substitution reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
2-Carboxy-4,5-dimethoxyaniline: The precursor to the diazonium salt.
2,5-Dimethoxybenzoic acid: A related compound without the diazonium group.
4,5-Dimethoxy-2-nitrobenzoic acid: An intermediate in the synthesis of the diazonium salt.
Uniqueness
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both carboxylic acid and methoxy groups can influence its solubility, stability, and reactivity compared to other diazonium salts.
特性
CAS番号 |
89847-72-3 |
|---|---|
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC名 |
2-carboxy-4,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c1-14-7-3-5(9(12)13)6(11-10)4-8(7)15-2;/h3-4H,1-2H3;1H |
InChIキー |
OUHXVHPYFQAMHY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+]#N)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


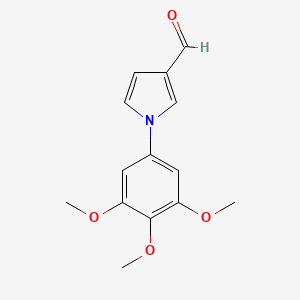
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
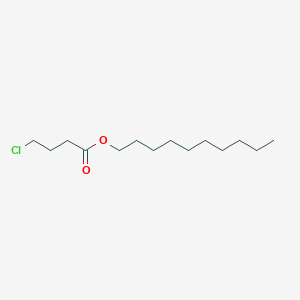
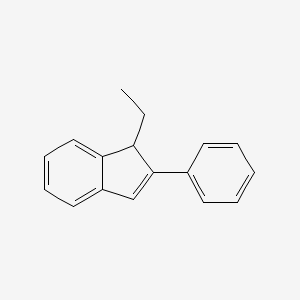
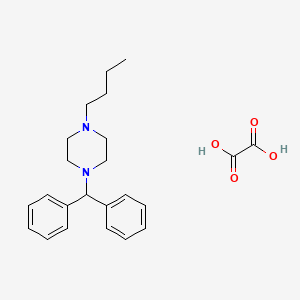
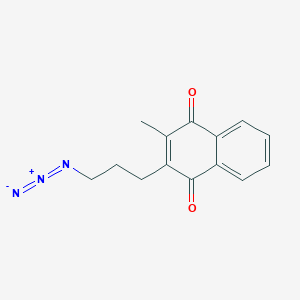
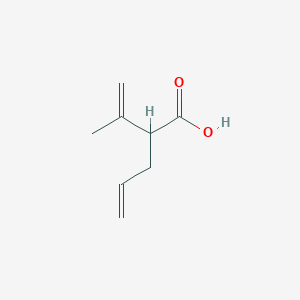
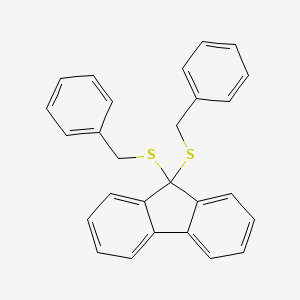
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
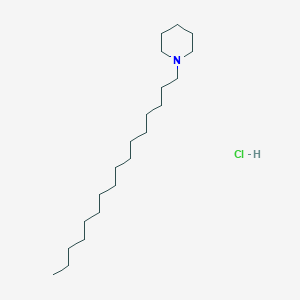
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
